molecular formula C16H17ClF3NO B1681628 Seproxetine hydrochloride CAS No. 127685-30-7

Seproxetine hydrochloride

Cat. No.: B1681628
CAS No.: 127685-30-7
M. Wt: 331.76 g/mol
InChI Key: GMTWWEPBGGXBTO-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Seproxetine hydrochloride is synthesized through the demethylation of norfluoxetine . The process involves the removal of a methyl group from norfluoxetine to form seproxetine. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the demethylation process.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions: Seproxetine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, altering the chemical structure of this compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Pharmacological Profile

Seproxetine exhibits a unique pharmacological profile that includes:

  • Selective Serotonin Reuptake Inhibition : It primarily inhibits serotonin transporters, enhancing serotonin levels in the brain, which is crucial for mood regulation.
  • Dopamine Transporter Inhibition : Unlike fluoxetine, seproxetine also inhibits dopamine transporters, which may contribute to its antidepressant effects .
  • Receptor Interaction : It interacts with 5-HT2A and 5-HT2C receptors, which are involved in various neuropsychiatric conditions such as anxiety and depression .

Antidepressant Efficacy

Seproxetine has been studied for its potential as an antidepressant. Research indicates that it may be more potent than fluoxetine in certain contexts. For instance, it was shown to be sixteen times more effective than the R-enantiomer of norfluoxetine in stimulating neurosteroid synthesis, which is beneficial for mood regulation .

Neuropharmacology Studies

Studies have demonstrated that seproxetine's inhibition of serotonin and dopamine transporters can provide insights into neurotransmitter dynamics in the central nervous system. This has implications for understanding and treating mood disorders and other psychiatric conditions .

Cardiac Safety Research

The development of seproxetine was discontinued due to significant cardiac side effects, particularly its effect on prolonging the QT interval. This aspect has led to further research into the cardiac safety profiles of SSRIs and their metabolites .

Case Study 1: Efficacy Comparison with Fluoxetine

A comparative study assessed the efficacy of seproxetine against fluoxetine in treating major depressive disorder. The findings suggested that while both compounds were effective, seproxetine had a more pronounced effect on neurosteroid levels, indicating a potentially enhanced therapeutic profile .

Case Study 2: Cardiac Effects

Another case study focused on patients treated with seproxetine who developed symptoms indicative of serotonin syndrome and cardiac complications. This highlighted the need for careful monitoring when using SSRIs that affect multiple neurotransmitter systems .

Table 1: Pharmacological Targets of Seproxetine

TargetMechanism of ActionPotency (nM)
Serotonin TransporterInhibition4544
Dopamine TransporterInhibition6186
5-HT2A ReceptorAntagonism50

Table 2: Clinical Applications and Findings

ApplicationFindingsReferences
Antidepressant TreatmentMore potent than fluoxetine
NeuropharmacologyAffects serotonin and dopamine dynamics
Cardiac SafetyQT interval prolongation observed

Biological Activity

Seproxetine hydrochloride, also known as (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI) that serves as the active metabolite of fluoxetine. This compound has been the subject of extensive research due to its potential therapeutic effects and biological activities, particularly in the treatment of depression and anxiety disorders. This article explores the biological activity of seproxetine, its mechanisms of action, case studies, and relevant research findings.

Seproxetine primarily functions by inhibiting the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into presynaptic neurons. By blocking this transporter, seproxetine increases the availability of serotonin in the synaptic space, thereby enhancing serotonergic neurotransmission. This mechanism is crucial for its antidepressant effects and is illustrated in the following table:

Mechanism Description
Inhibition of SERT Prevents reuptake of serotonin, increasing synaptic levels.
Dopamine Transporter (DAT) Inhibition Extends inhibitory action beyond serotonin to dopamine transporters.
5-HT2A/2C Receptor Interaction Modulates various neuropsychiatric effects through G-protein-coupled receptors.

Biological Functions

Seproxetine's biological activity extends beyond serotonin reuptake inhibition. It has been shown to interact with multiple targets, influencing various physiological processes:

  • Serotonin Homeostasis : Regulates serotonin levels in both the central nervous system and gastrointestinal tract, affecting mood and digestive function .
  • Neurogenesis : Involved in enteric neurogenesis and gastrointestinal reflexes, indicating a role in gut-brain signaling .
  • Cardiac Effects : Notably, seproxetine has been associated with cardiac side effects such as QT prolongation, which led to its development being halted .

Research Findings

Several studies have investigated the efficacy and safety profile of seproxetine:

  • Potency Studies : Seproxetine has been found to be approximately 20 times more potent as a serotonin reuptake inhibitor compared to its enantiomer R-norfluoxetine . This enhanced potency suggests a significant potential for therapeutic applications.
  • Charge-Transfer Complexes : Recent research explored improving seproxetine's efficacy through charge-transfer complexation with π-electron acceptors. These complexes demonstrated improved binding affinity to serotonin and dopamine receptors compared to seproxetine alone .
  • Case Studies : A retrospective analysis highlighted the clinical outcomes of patients treated with SSRIs, including seproxetine. The findings indicated a notable improvement in depressive symptoms but also raised concerns regarding side effects such as increased bleeding risk due to platelet serotonin transport inhibition .

Case Study Analysis

A significant case study involved patients who were administered seproxetine alongside other SSRIs. The results indicated that while patients experienced relief from depressive symptoms, there was an observed increase in adverse cardiovascular events, emphasizing the need for careful monitoring during treatment.

Study Focus Findings
Efficacy in DepressionSignificant symptom reduction in treated patients.
Cardiovascular RisksIncreased incidence of QT prolongation and other cardiac events.

Properties

IUPAC Name

(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTWWEPBGGXBTO-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155625
Record name Seproxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127685-30-7
Record name Seproxetine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127685307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seproxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPROXETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QYN23H2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Seproxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
Seproxetine hydrochloride
Reactant of Route 3
Reactant of Route 3
Seproxetine hydrochloride
Reactant of Route 4
Reactant of Route 4
Seproxetine hydrochloride
Reactant of Route 5
Reactant of Route 5
Seproxetine hydrochloride
Reactant of Route 6
Reactant of Route 6
Seproxetine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.